

# Rhodamine 800: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, experimental applications, and underlying principles of **Rhodamine 800**, a near-infrared fluorescent dye with significant utility in biological research and drug development.

## Core Properties and Chemical Structure

**Rhodamine 800** is a cationic, lipophilic dye that exhibits strong fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum. Its chemical structure and key properties make it a valuable tool for various bio-imaging and sensing applications.

Chemical Structure:

- Molecular Formula:  $C_{26}H_{26}ClN_3O_5$ [\[1\]](#)[\[2\]](#)
- CAS Number: 137993-41-0[\[1\]](#)[\[3\]](#)
- SMILES:  
 $[O-]Cl(=O)(=O)N\#CC1=C2C=C3CCC[N+]4=C3C(CCC4)=C2Oc5c6CCCN7CCCc(cc15)c67$
- InChI Key: HACOCUMLBPNDIN-UHFFFAOYSA-M

The molecule's rigid xanthene core is responsible for its fluorescent properties, while the delocalized positive charge facilitates its accumulation in negatively charged cellular

compartments, most notably the mitochondria.

## Quantitative Data Summary

The following tables summarize the key physicochemical and spectral properties of **Rhodamine 800**, providing a quick reference for experimental design.

| Physicochemical Properties |                                                      |
|----------------------------|------------------------------------------------------|
| Molecular Weight           | 495.95 g/mol                                         |
| Appearance                 | Dark purple to black powder                          |
| Solubility                 | Soluble in ethanol and DMSO; poorly soluble in water |
| Storage (Powder)           | -20°C for up to 3 years, protected from light        |
| Storage (In Solvent)       | -80°C for up to 1 year                               |

| Spectral Properties                  |                                                                                                                                        |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Excitation Maximum (Methanol)        | ~682 nm                                                                                                                                |
| Emission Maximum (Methanol)          | ~712 nm                                                                                                                                |
| Excitation Maximum (General)         | 682 nm                                                                                                                                 |
| Emission Maximum (General)           | 704 nm                                                                                                                                 |
| Fluorescence Quantum Yield (Ethanol) | A study has proposed Rhodamine 800 as a reference standard for fluorescence quantum yield measurements in the deep-red emission range. |

## Experimental Protocols

This section provides detailed methodologies for two key applications of **Rhodamine 800**: mitochondrial staining in cultured cells and the detection of acetylcholine.

## Mitochondrial Staining in Cultured Cells

**Rhodamine 800** is a cell-permeant, cationic dye that accumulates in active mitochondria due to their negative membrane potential. This property allows for the visualization and assessment of mitochondrial function in living cells.

Materials:

- **Rhodamine 800** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Serum-free cell culture medium
- Suspension or adherent cells
- Fluorescence microscope or flow cytometer

Protocol:

- Preparation of Stock Solution (1-10 mM):
  - Dissolve the required amount of **Rhodamine 800** powder in anhydrous DMSO to achieve a final concentration of 1-10 mM. For example, dissolve 1 mg of **Rhodamine 800** in 201.6  $\mu\text{L}$  of DMSO for a 10 mM stock solution.
  - Vortex thoroughly to ensure complete dissolution.
  - Aliquot the stock solution into smaller volumes and store at  $-20^{\circ}\text{C}$ , protected from light.
- Preparation of Working Solution (1-20  $\mu\text{M}$ ):
  - On the day of the experiment, thaw an aliquot of the **Rhodamine 800** stock solution.
  - Dilute the stock solution in serum-free cell culture medium or PBS to the desired working concentration (typically between 1-20  $\mu\text{M}$ ). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

- Cell Staining:
  - For Adherent Cells:
    1. Grow cells on glass coverslips or in imaging-compatible plates to the desired confluency.
    2. Aspirate the culture medium and wash the cells once with pre-warmed PBS.
    3. Add the **Rhodamine 800** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
    4. Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium.
    5. Mount the coverslips or add fresh imaging medium to the plates.
  - For Suspension Cells:
    1. Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
    2. Resuspend the cell pellet in the **Rhodamine 800** working solution at a density of approximately  $1 \times 10^6$  cells/mL.
    3. Incubate for 15-30 minutes at 37°C, protected from light.
    4. Centrifuge the cells to remove the staining solution.
    5. Resuspend the cell pellet in fresh, pre-warmed PBS or serum-free medium and repeat the wash step twice.
    6. Resuspend the final cell pellet in the desired imaging buffer.
- Imaging:
  - Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (e.g., excitation around 680 nm and emission around 710 nm).

- Flow Cytometry: Analyze the stained cells using a flow cytometer with a red laser for excitation and a detector suitable for far-red emission.

## Detection of Acetylcholine via Competitive Displacement Assay

This protocol describes a fluorescence-based method for detecting acetylcholine (ACh) using a complex of **Rhodamine 800** and p-sulfonatocalixarene. The principle involves the displacement of **Rhodamine 800** from the calixarene cavity by ACh, leading to an increase in fluorescence.

Materials:

- **Rhodamine 800**
- p-Sulfonatocalixarene
- Acetylcholine (ACh)
- Phosphate-Buffered Saline (PBS), pH 7.2
- Fluorometer

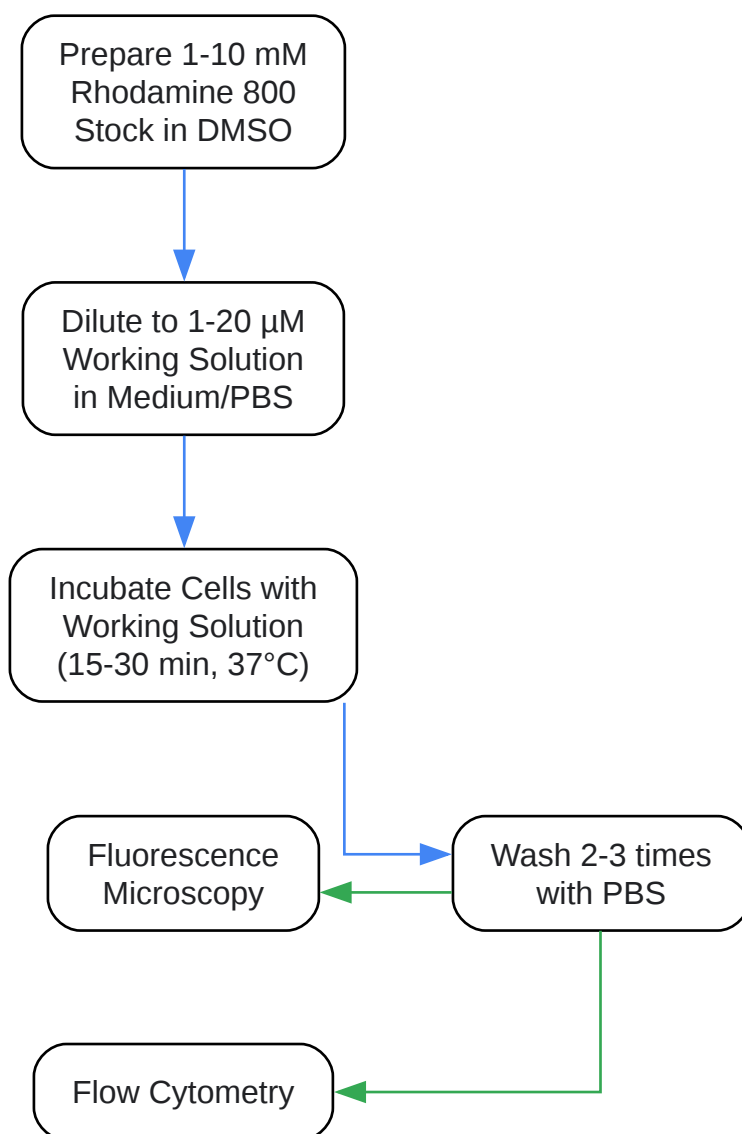
Protocol:

- Preparation of Solutions:
  - Prepare a 40 nM solution of **Rhodamine 800** in PBS.
  - Prepare a 1 mM solution of p-sulfonatocalixarene in deionized water.
  - Prepare a 350 mM solution of acetylcholine in deionized water.
- Assay Procedure:
  1. In a cuvette, add 3 mL of the 40 nM **Rhodamine 800** solution.

2. Add 100  $\mu$ L of the 1 mM p-sulfonatocalixarene solution to the cuvette. Mix gently. This forms the **Rhodamine 800**-calixarene complex, which should exhibit quenched fluorescence.
  3. Measure the baseline fluorescence of the complex using a fluorometer (e.g., excitation at  $\sim$ 680 nm, emission at  $\sim$ 710 nm).
  4. Add microliter aliquots of the 350 mM acetylcholine solution to the cuvette under stirring.
  5. After each addition, allow the solution to equilibrate for 2 minutes with continuous stirring.
  6. Measure the fluorescence intensity after each addition of acetylcholine.
- Data Analysis:
    - Plot the change in fluorescence intensity as a function of the acetylcholine concentration. The increase in fluorescence is proportional to the amount of **Rhodamine 800** displaced by acetylcholine.

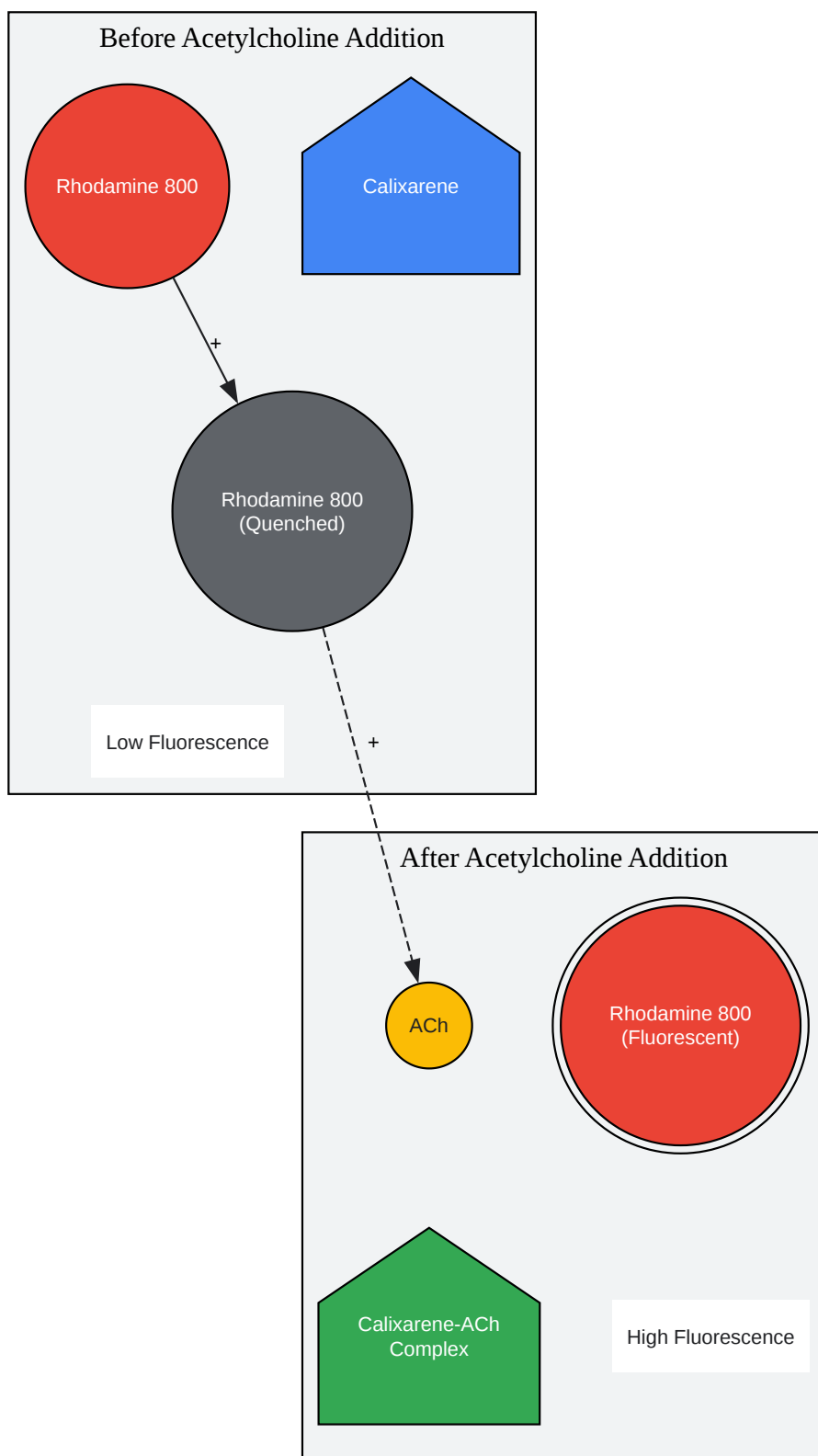
## Visualizations

The following diagrams illustrate the experimental workflow for mitochondrial staining and the principle of the acetylcholine detection assay.



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### Mitochondrial Staining Workflow



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### Acetylcholine Detection Principle



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## References

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